molecular formula C11H10N2O2 B149958 methyl 4-(1H-imidazol-2-yl)benzoate CAS No. 125903-39-1

methyl 4-(1H-imidazol-2-yl)benzoate

Cat. No.: B149958
CAS No.: 125903-39-1
M. Wt: 202.21 g/mol
InChI Key: MWBQCVZOWZVSEX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 4-(1H-imidazol-2-yl)benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the imidazole ring can coordinate with metal ions in metalloenzymes, influencing their catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The interactions of this compound with these biomolecules can modulate enzymatic activities and protein functions, making it a valuable tool in biochemical studies .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also modulate gene expression by binding to transcription factors or influencing epigenetic modifications. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. It can also interact with DNA and RNA, influencing gene expression and protein synthesis. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. In some cases, high doses of this compound can cause toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. This compound can also interact with other metabolic enzymes, influencing the levels of various metabolites and altering metabolic flux through different pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The distribution of this compound can affect its localization and accumulation, influencing its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is determined by several factors, including targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, making it an important consideration in biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1H-imidazol-2-yl)benzoate typically involves the formation of the imidazole ring followed by esterification. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones . These methods often involve the cyclization of amido-nitriles or the addition of methylene isocyanides to ketenimines .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the imidazole ring and subsequent esterification .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-imidazol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-(1H-imidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBQCVZOWZVSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363087
Record name Methyl 4-(1H-imidazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

125903-39-1
Record name Methyl 4-(1H-imidazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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